
N-(5-benzyl-1H-pyrazol-3-yl)-4-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-benzyl-1H-pyrazol-3-yl)-4-bromobenzamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzyl group attached to the pyrazole ring and a bromobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1H-pyrazol-3-yl)-4-bromobenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Bromobenzamide Formation: The final step involves the reaction of the benzylated pyrazole with 4-bromobenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(5-benzyl-1H-pyrazol-3-yl)-4-bromobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(5-benzyl-1H-pyrazol-3-yl)-4-bromobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
N-(5-benzyl-1H-pyrazol-3-yl)-4-chlorobenzamide: Similar structure with a chlorine atom instead of bromine.
N-(5-benzyl-1H-pyrazol-3-yl)-4-fluorobenzamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
N-(5-benzyl-1H-pyrazol-3-yl)-4-bromobenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.
特性
CAS番号 |
714230-87-2 |
|---|---|
分子式 |
C17H14BrN3O |
分子量 |
356.2 g/mol |
IUPAC名 |
N-(5-benzyl-1H-pyrazol-3-yl)-4-bromobenzamide |
InChI |
InChI=1S/C17H14BrN3O/c18-14-8-6-13(7-9-14)17(22)19-16-11-15(20-21-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,19,20,21,22) |
InChIキー |
CLDIWHFPPVPSDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CC(=NN2)NC(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;ethanesulfonic acid](/img/structure/B12531777.png)
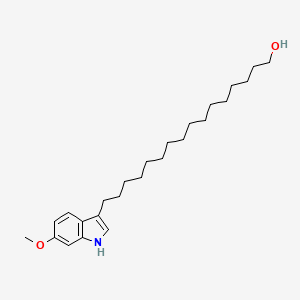
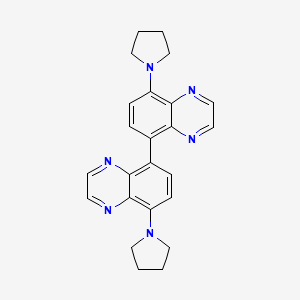
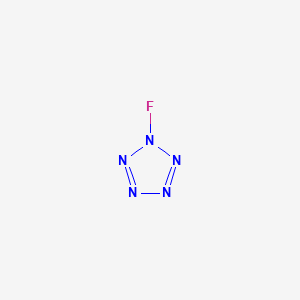
![Benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12531805.png)

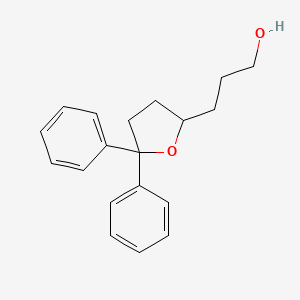
![1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene](/img/structure/B12531819.png)

![3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride](/img/structure/B12531835.png)
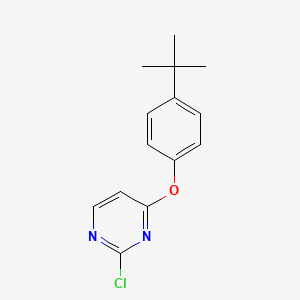
![3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid](/img/structure/B12531851.png)
![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)
![2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12531871.png)
